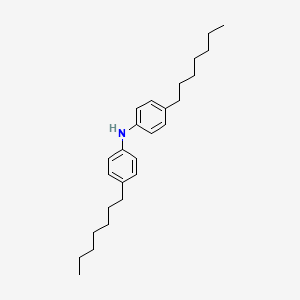
4-Heptyl-N-(4-heptylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Heptyl-N-(4-heptylphényl)aniline est un composé organique de formule moléculaire C26H39N. Elle se caractérise par la présence de deux groupes heptyle liés à l'atome d'azote d'une structure d'aniline
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Heptyl-N-(4-heptylphényl)aniline implique généralement l'alkylation de l'aniline avec des halogénoalcanes heptyliques. La réaction est effectuée en conditions basiques, souvent en utilisant une base forte comme l'hydrure de sodium ou le tert-butylate de potassium pour déprotoner l'aniline, la rendant plus nucléophile. La réaction se déroule comme suit :
Étape 1 : Déprotonation de l'aniline avec une base forte.
Étape 2 : Réaction de substitution nucléophile avec l'halogénoalcane heptylique pour former la N-heptylaniline.
Étape 3 : Alkylation supplémentaire avec un autre équivalent d'halogénoalcane heptylique pour obtenir la 4-Heptyl-N-(4-heptylphényl)aniline.
Méthodes de production industrielle
La production industrielle de la 4-Heptyl-N-(4-heptylphényl)aniline suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à flux continu pour assurer un mélange efficace et un contrôle de la réaction. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent un contrôle de la température et l'utilisation de solvants pour faciliter la réaction.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Heptyl-N-(4-heptylphényl)aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amines correspondants.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les agents nitrants (HNO3) sont couramment utilisés en conditions acides.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation de dérivés amines.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
La 4-Heptyl-N-(4-heptylphényl)aniline a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spéciaux, tels que les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action de la 4-Heptyl-N-(4-heptylphényl)aniline implique son interaction avec des cibles moléculaires spécifiques. Le composé peut interagir avec les enzymes et les récepteurs, en modulant leur activité. Les voies impliquées peuvent inclure :
Inhibition enzymatique : Le composé peut inhiber l'activité de certaines enzymes, affectant les voies métaboliques.
Liaison aux récepteurs : Il peut se lier à des récepteurs spécifiques, modifiant les voies de signalisation cellulaire.
Mécanisme D'action
The mechanism of action of 4-Heptyl-N-(4-heptylphenyl)aniline involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Heptylaniline : Structure similaire mais avec un seul groupe heptyle.
N-(4-Heptylphényl)aniline : Structure similaire mais avec des schémas de substitution différents.
Unicité
La 4-Heptyl-N-(4-heptylphényl)aniline est unique en raison de la présence de deux groupes heptyle, qui peuvent influencer considérablement ses propriétés chimiques et sa réactivité par rapport à des composés similaires. Cette caractéristique structurale peut améliorer sa solubilité dans les solvants non polaires et affecter ses interactions avec d'autres molécules.
Propriétés
Numéro CAS |
64924-65-8 |
|---|---|
Formule moléculaire |
C26H39N |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
4-heptyl-N-(4-heptylphenyl)aniline |
InChI |
InChI=1S/C26H39N/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22,27H,3-14H2,1-2H3 |
Clé InChI |
TVDZNGHKRSKPCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















